molecular formula C10H9N3O2S2 B12561239 5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester

5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester

Cat. No.: B12561239
M. Wt: 267.3 g/mol
InChI Key: IMTRPRVGIABPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Chemical Reactions Analysis

5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce nitro groups to amines.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiophene ring.

    Condensation: Reactions with aldehydes or ketones can form Schiff bases or other condensation products.

Comparison with Similar Compounds

5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its dual functionality as both an antimicrobial and anticancer agent, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H9N3O2S2

Molecular Weight

267.3 g/mol

IUPAC Name

ethyl 3,4-diamino-2-cyanothieno[2,3-b]thiophene-5-carboxylate

InChI

InChI=1S/C10H9N3O2S2/c1-2-15-9(14)8-7(13)5-6(12)4(3-11)16-10(5)17-8/h2,12-13H2,1H3

InChI Key

IMTRPRVGIABPNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2N)C#N)N

Origin of Product

United States

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